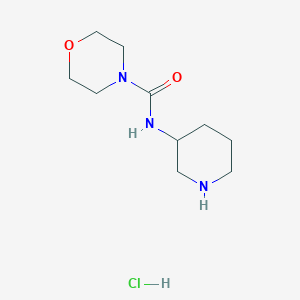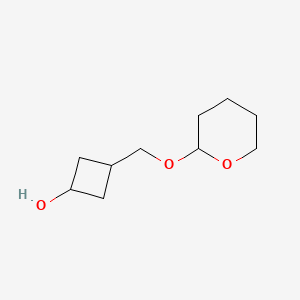
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol is a compound that features a cyclobutane ring substituted with a tetrahydropyran-2-yloxymethyl group and a hydroxyl group This compound is of interest due to its unique structural properties, which combine the strained four-membered cyclobutane ring with the more flexible tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol typically involves the formation of the cyclobutane ring followed by the introduction of the tetrahydropyran-2-yloxymethyl group. One common approach is the [2+2] cycloaddition reaction to form the cyclobutane ring, followed by functionalization to introduce the tetrahydropyran-2-yloxymethyl group.
Cycloaddition Reaction: The cyclobutane ring can be synthesized via a [2+2] cycloaddition reaction between an alkene and a suitable partner, such as a ketene or an alkyne, under high-pressure conditions.
Functionalization: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, hydrogenation catalysts
Substitution: TsCl, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol depends on its specific application and the target moleculeThe cyclobutane ring provides rigidity, while the tetrahydropyran ring offers flexibility, allowing the compound to fit into various binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered oxygen-containing ring that is a common motif in natural products and synthetic compounds.
Cyclobutanol: A four-membered ring with a hydroxyl group, known for its strained ring structure and reactivity.
Cyclobutane: A simple four-membered ring hydrocarbon that serves as a building block for more complex molecules.
Uniqueness
3-(Tetrahydropyran-2-yloxymethyl)cyclobutanol is unique due to the combination of the strained cyclobutane ring and the flexible tetrahydropyran ring. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold for the development of bioactive molecules and advanced materials .
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-(oxan-2-yloxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H18O3/c11-9-5-8(6-9)7-13-10-3-1-2-4-12-10/h8-11H,1-7H2 |
Clé InChI |
KICOICHXIIHCIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


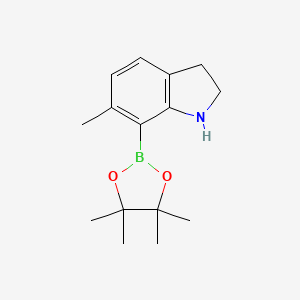

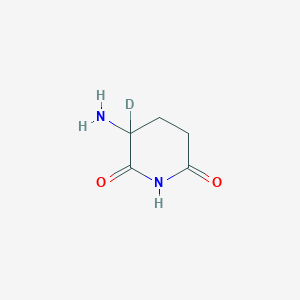
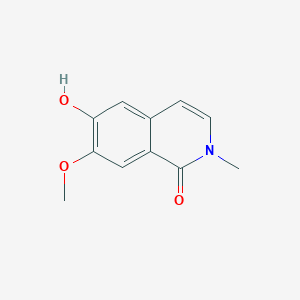
![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)
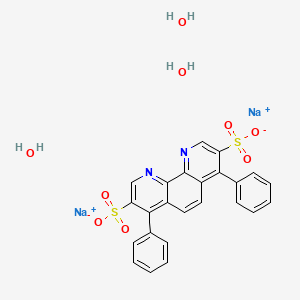
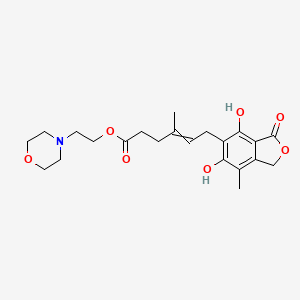
![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
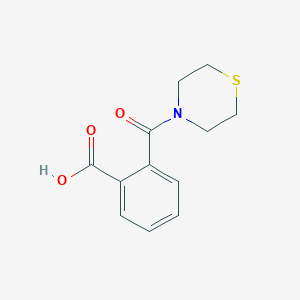
![Tert-butyl 2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B14777878.png)
![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)
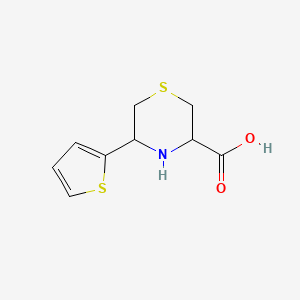
![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
